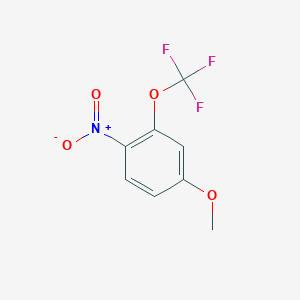

4-Methoxy-2-trifluoromethoxynitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-2-trifluoromethoxynitrobenzene is a chemical compound with the molecular formula C8H6F3NO4 . It has a molecular weight of 237.14 . The IUPAC name for this compound is 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO4/c1-15-5-2-3-6 (12 (13)14)7 (4-5)16-8 (9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical form of this compound is reported to be a pale-yellow to yellow-brown liquid . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Electrosynthesis and Spectroscopic Characterization

4-Methoxy-2-trifluoromethoxynitrobenzene and its derivatives have applications in polymer synthesis and characterization. For instance, polymers derived from 1-methoxy-4-ethoxybenzene were electrosynthesized and characterized, revealing insights into their solubility, structural characteristics, and electrical conductivities. These polymers show potential in various organic solvent applications due to their solubility and well-defined polymeric structure (Moustafid et al., 1991).

Electrochemical Reduction Studies

The electrochemical behavior of compounds related to this compound, such as methyl triclosan, has been extensively studied. These studies provide valuable insights into the electrochemical reduction processes, which are crucial for understanding the environmental impact and degradation pathways of these compounds (Peverly et al., 2014).

Hydrogen Bond Acceptance Capabilities

Research has also focused on understanding the hydrogen bonding capabilities of methoxy groups, which are present in this compound. This is significant for chemical interactions and stability, as methoxy groups can act as proton acceptors in various types of hydrogen bonds, influencing the chemical behavior of the molecule (Palusiak & Grabowski, 2002).

Thermochemistry and Calorimetry

The thermochemical properties of methoxyphenols and dimethoxybenzenes have been thoroughly investigated. This research is pertinent to understanding the intermolecular and intramolecular hydrogen bonds in compounds like this compound. Such studies contribute to the knowledge of how structural changes affect the physical properties of these compounds (Varfolomeev et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

4-methoxy-1-nitro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-5-2-3-6(12(13)14)7(4-5)16-8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIYUZKPIAIKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)

![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)

![N'-{4-[(4-chlorophenoxy)methyl]benzoyl}-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2474066.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2474068.png)

![9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B2474069.png)